molecular formula C23H28N2O5 B11491596 3,4,5-triethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

3,4,5-triethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B11491596
M. Wt: 412.5 g/mol
InChI Key: XOJQZBGSFGRFRX-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with ethoxy groups and a pyrrolidinone moiety, making it a molecule of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with aniline to yield the benzamide.

  • Introduction of the Pyrrolidinone Moiety: : The next step involves the introduction of the pyrrolidinone group. This can be done by reacting the benzamide with 2-pyrrolidinone in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

3,4,5-Triethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The pyrrolidinone moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the benzamide core can provide additional binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
  • 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide
  • 3-Hydroxy-N-(4-methylphenyl)benzamide
  • 3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

3,4,5-Triethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. The combination of the benzamide core and the pyrrolidinone moiety also provides a distinct structural framework that can be exploited for various applications.

This compound’s unique structural features and versatile reactivity make it a valuable molecule in scientific research and industrial applications.

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

InChI

InChI=1S/C23H28N2O5/c1-4-28-19-14-16(15-20(29-5-2)22(19)30-6-3)23(27)24-17-9-11-18(12-10-17)25-13-7-8-21(25)26/h9-12,14-15H,4-8,13H2,1-3H3,(H,24,27)

InChI Key

XOJQZBGSFGRFRX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3CCCC3=O

Origin of Product

United States

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